![molecular formula C24H25N5O5 B2778913 6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one CAS No. 923123-60-8](/img/structure/B2778913.png)
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as quinazolines, which are polycyclic aromatic compounds containing a quinazoline moiety . Quinazolines are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a quinazoline core with various substitutions. These include methoxyphenyl groups at the 4 and 9 positions and a tetrazolo group at the 5,6,7,9 positions .Applications De Recherche Scientifique
GABAA Receptor Modulation
The compound's structural analogs have been synthesized and studied for their modulatory effects on the GABAA receptor, a key target in neuroscience research. Specifically, derivatives bearing the pyrazolo[1,5-a]quinazoline scaffold have shown to modulate GABAA receptor activity in electrophysiological studies, acting as partial agonists or inverse partial agonists. This suggests potential applications in developing therapeutics for neurological disorders (Guerrini et al., 2019).
Anti-tubercular Activity
Research into substituted benzo[h]quinazolines, closely related to the compound , has revealed significant anti-tubercular activity against Mycobacterium tuberculosis. This opens up possibilities for the development of new anti-tubercular agents based on the tetrazolo[5,1-b]quinazolin-8(4H)-one scaffold (Maurya et al., 2013).
Cytotoxicity and Molecular Docking
Tetrazolo[1,5-c]quinazoline derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, such as MCF-7 and HeLa. Molecular docking studies suggest these compounds may interact with tubulin, implicating their potential as anticancer agents through inhibition of tubulin polymerization (Mphahlele et al., 2017).
H1-Antihistaminic Agents
Derivatives structurally related to the compound have been investigated for their H1-antihistaminic activity. These studies have led to the identification of compounds that significantly protect against histamine-induced bronchospasm, suggesting a potential application in treating allergic reactions (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors
Research into triazoloquinazolinone-based compounds as tubulin polymerization inhibitors has identified derivatives with potent anticancer activity across a panel of cancer cell lines. These findings highlight the therapeutic potential of these compounds as vascular disrupting agents in cancer treatment (Driowya et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-4H-tetrazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O5/c1-31-16-7-5-13(6-8-16)14-9-17-21(18(30)10-14)22(29-24(25-17)26-27-28-29)15-11-19(32-2)23(34-4)20(12-15)33-3/h5-8,11-12,14,22H,9-10H2,1-4H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFYPHIRRQIBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(N4C(=NN=N4)N3)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
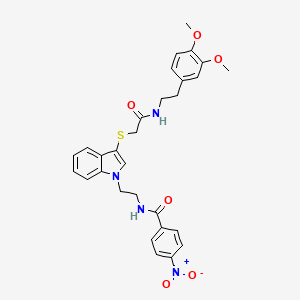
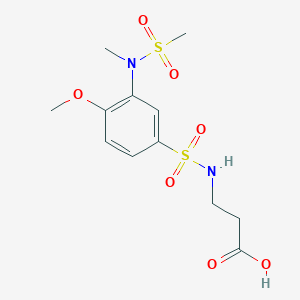
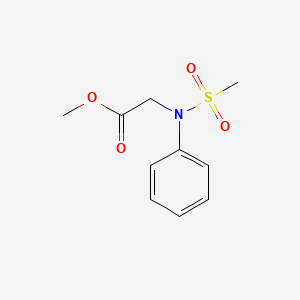
![1-allyl-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2778840.png)
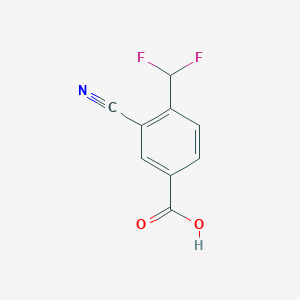
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)
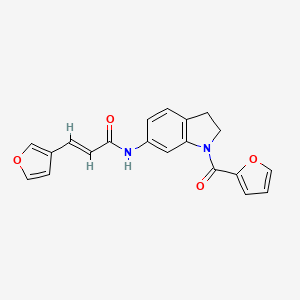
![(2S)-3-Hydroxy-2-[(triphenylmethyl)amino]propanoic acid](/img/structure/B2778847.png)
![4-[2-(3,4-Dimethylphenyl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2778849.png)
![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)
![4-(2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2778851.png)
![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2778852.png)
![N-(4-ethoxyphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2778853.png)